molecular formula C27H32N2O5 B4002030 N-[2-(1-adamantylcarbamoyl)phenyl]-3,4,5-trimethoxybenzamide

N-[2-(1-adamantylcarbamoyl)phenyl]-3,4,5-trimethoxybenzamide

Cat. No.: B4002030
M. Wt: 464.6 g/mol
InChI Key: ISKJQTPMAUOJOZ-UHFFFAOYSA-N
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Description

N-[2-(1-adamantylcarbamoyl)phenyl]-3,4,5-trimethoxybenzamide is a useful research compound. Its molecular formula is C27H32N2O5 and its molecular weight is 464.6 g/mol. The purity is usually 95%.
The exact mass of the compound N-{2-[(1-adamantylamino)carbonyl]phenyl}-3,4,5-trimethoxybenzamide is 464.23112213 g/mol and the complexity rating of the compound is 702. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Tetrahedrally-Oriented Four-Armed Star and Branched Aramids

Research into the development of novel polymeric materials has utilized adamantane-based compounds for their unique structural properties. In one study, palladium-catalyzed carbonylation was used to synthesize four-armed star polybenzamides with adamantane cores, demonstrating enhanced solubility and thermal stability, which are critical for materials with potential applications in high-performance polymers and films (Reichert & Mathias, 1994).

Advanced Imaging Techniques

N-heterocyclic carbenes, including those with adamantyl groups, have shown promise in palladium-mediated [11C]radiolabelling of amides, such as N-benzylbenzamide. This method is pivotal for developing positron emission tomography (PET) imaging agents, allowing for high radiochemical yield and purity. The use of adamantyl groups in these complexes has been instrumental in improving reaction outcomes, highlighting the compound's utility in radiopharmaceutical chemistry (Jennings et al., 2011).

Photolabeling for Membrane Studies

Adamantylidene, derived from adamantane-based diazirines, has been effectively used for photolabeling lipid bilayers, showcasing the utility of adamantane derivatives in studying membrane proteins and lipid interactions. This approach allows for the characterization of hydrophobic regions within biological membranes, providing insights into membrane structure and function (Bayley & Knowles, 1978).

Synthesis of U(IV) Imidos

The synthesis of uranium(IV) imido derivatives using adamantane-based organic azides has been reported, contributing to the field of inorganic chemistry and materials science. These complexes, derived from reactions involving adamantyl groups, have been studied for their potential in synthesizing novel materials with unique electronic and magnetic properties, highlighting the versatility of adamantane derivatives in synthesizing new inorganic compounds (Matson et al., 2012).

Properties

IUPAC Name

N-[2-(1-adamantylcarbamoyl)phenyl]-3,4,5-trimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H32N2O5/c1-32-22-11-19(12-23(33-2)24(22)34-3)25(30)28-21-7-5-4-6-20(21)26(31)29-27-13-16-8-17(14-27)10-18(9-16)15-27/h4-7,11-12,16-18H,8-10,13-15H2,1-3H3,(H,28,30)(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISKJQTPMAUOJOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC=CC=C2C(=O)NC34CC5CC(C3)CC(C5)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H32N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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